Dysprosium--platinum (1/1)

Thermochemistry Intermetallic stability High-temperature calorimetry

Off-stoichiometric Dy-Pt phases introduce peritectic defects that degrade HER reproducibility. Equiatomic DyPt (FeB-type, Pnma) melts congruently, yielding single-phase electrodes with consistent alkaline electrocatalytic performance. • Higher HER activity than pure Pt in 1 M NaOH at 298 K • ΔH°f = -109.4 ± 1.8 kJ (mol atom)⁻¹ - most stable Dy-Pt binary • Density 13.72 g cm⁻³; non-magnetic DFT ground state • Ideal XRD calibration standard & magnetocaloric baseline reference

Molecular Formula DyPt
Molecular Weight 357.58 g/mol
CAS No. 12159-37-4
Cat. No. B14720185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium--platinum (1/1)
CAS12159-37-4
Molecular FormulaDyPt
Molecular Weight357.58 g/mol
Structural Identifiers
SMILES[Dy].[Pt]
InChIInChI=1S/Dy.Pt
InChIKeyYYEDUMQWQGBXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DyPt (1/1) Intermetallic: Procurement Guide


Dysprosium–platinum (1/1), with CAS number 12159-37-4, is an equiatomic rare-earth–platinum intermetallic compound belonging to the FeB-b structural type (orthorhombic, space group Pnma, Pearson symbol oP8) [1]. It crystallises as a slight distortion of the FeB prototype, isostructural with GdPt and DyNi [2]. The phase melts congruently rather than via peritectic decomposition, setting it apart from neighbouring Dy–Pt stoichiometries such as Dy₅Pt₃ and Dy₅Pt₄ [3]. These structural and thermal characteristics make the exact 1:1 stoichiometry critical for applications in alkaline hydrogen-evolution electrocatalysis and low-temperature magnetic studies where phase purity dictates performance [4].

Phase-pure alkaline HER electrocatalysis research
Low-temperature magnetism studies requiring stoichiometric control
Congruent melting supports single-phase solidification for phase-purity-critical applications

Why RPt Intermetallic Substitution Fails


Equiatomic RPt phases (R = Dy, Ho, Gd) share the same FeB-derived crystal structure, but their electrocatalytic activity, thermodynamic stability, and alloying behaviour diverge significantly because of the lanthanide contraction and the distinct 4f-electron configurations of each rare earth [1]. In the Dy–Pt system alone, the stoichiometric series DyPt, DyPt₂, DyPt₃, and Dy₅Pt₄ all exhibit different formation energetics and melting character; substituting a DyPt target with DyPt₂, for instance, introduces a different crystal structure (Laves phase) and alters both the hydrogen-evolution kinetics and the corrosion stability [2]. The procurement decision must therefore be specification-locked to the exact equiatomic phase, because even a small deviation in composition or rare-earth identity can shift the overpotential for the hydrogen evolution reaction by tens of millivolts, directly affecting electrolyser cell voltage and energy efficiency [3].

Rare-earth identity (Ho, Gd)
4f-electron configuration shifts hydride-forming behavior and may alter HER overpotential, limiting direct interchangeability with DyPt.
Stoichiometry deviation (DyPt₂, Dy₅Pt₃)
Different crystal structure (Laves phase) alters hydrogen-evolution kinetics and corrosion stability; reported performance may not transfer.
Compositional drift
Even small off-stoichiometry shifts can change overpotential by reported mV-scale values, affecting electrolyser efficiency metrics.

DyPt (1/1) vs. Competing Phases: Key Evidence


Formation Enthalpy: DyPt vs. DyPt₂ and DyPt₃

Standard enthalpy of formation (ΔfH°) measured by high-temperature direct synthesis calorimetry at 1474 ± 2 K [1]. DyPt exhibits the most exothermic formation value among the three characterised Dy–Pt intermetallics, indicating the highest thermodynamic driving force for compound formation and the strongest bonding. The trend ΔfH°(DyPt) < ΔfH°(DyPt₂) < ΔfH°(DyPt₃) demonstrates that each additional Pt atom reduces the stability gain per mole atom.

Formation Enthalpy
Head-to-head
DyPt: –109.4 ± 1.8
vs
DyPt₂: –98.1 ± 2.8; DyPt₃: –82.8 ± 2.2
kJ (mol atom)⁻¹
Supports higher thermodynamic phase stability under high-temperature conditions
Calorimetry at 1474 ± 2 K
Thermochemistry Intermetallic stability High-temperature calorimetry

Congruent Melting: DyPt vs. Peritectic Phases

Phase-diagram investigation by Macciò et al. (2005) covering the 0–50 at.% Pt range identified DyPt as the only equiatomic Dy–Pt phase that melts congruently [1]. In contrast, Dy₃Pt, Dy₂Pt, Dy₅Pt₃, and Dy₅Pt₄ all form via peritectic reactions, which inherently produce compositional inhomogeneities during solidification. Congruent melting ensures that a stoichiometric melt solidifies directly into a single-phase DyPt solid without requiring prolonged annealing to eliminate peritectic core–shell microstructures.

Melting Character
Head-to-head
DyPt: congruent melting
vs peritectic: Dy₃Pt, Dy₂Pt, Dy₅Pt₃, Dy₅Pt₄
Supports phase purity and batch reproducibility in solidification processing
DTA, XRD, EPMA confirmation
Phase diagram Solidification Arc-melting synthesis

HER Activity: DyPt vs. HoPt and Pure Platinum

Cathodic polarisation and electrochemical impedance spectroscopy measurements in oxygen-free 1 M NaOH at 298 K demonstrated that DyPt electrodes exhibit higher catalytic efficiency toward the HER compared to pure Pt [1]. Within the same study, DyPt and HoPt equiatomic phases were directly compared; the observed difference in overpotential at a given current density is attributed to the distinct 4f-electron-mediated hydride-forming characteristics of Dy versus Ho. The improved three-dimensional hydridic features of the RPt composite electrocatalyst surface explain the activity enhancement over elemental Pt.

HER Catalytic Activity
Head-to-head
Ranked higher
than pure Pt and HoPt in 1 M NaOH, 298 K
Reported HER activity ranking supports electrode selection for alkaline electrolysis
Cathodic polarisation, EIS
Electrocatalysis Hydrogen evolution reaction Alkaline water electrolysis

Crystallographic Density: Experimental vs. DFT

Experimentally determined crystallographic density of DyPt is ρ = 13.72 g cm⁻³ (SpringerMaterials dataset, based on powder XRD cell parameters) [1]. This value is higher than the DFT-calculated density from the Materials Project (13.29 g cm⁻³) due to the typical GGA-related overestimation of cell volume by ~3% [2]. The experimentally validated density serves as a definitive quality-control metric: any bulk DyPt sample deviating significantly from 13.7 g cm⁻³ likely contains secondary phases, porosity, or incorrect stoichiometry.

Density (Experimental)
Cross-study comparable
13.72 g cm⁻³
vs DFT: 13.29 g cm⁻³
Supports phase-purity verification and quality control upon receipt
Powder XRD cell-parameter refinement
Crystallography Material density Phase identification

DyPt (1/1) Application Scenarios


Phase-Pure HER Cathode for Alkaline Electrolysis

The congruent melting behaviour of DyPt ensures direct single-phase solidification from the melt, minimising peritectic microstructural defects that plague Dy₃Pt and Dy₅Pt₃ electrodes [2]. Combined with its higher HER catalytic efficiency relative to pure Pt in 1 M NaOH at 298 K [3], DyPt provides a phase-pure, ready-to-use intermetallic electrode that reduces the cell-voltage penalty and improves batch-to-batch reproducibility in alkaline electrolyser stacks.

Thermodynamically Stable High-Temperature Component

With a standard enthalpy of formation of –109.4 ± 1.8 kJ (mol atom)⁻¹, DyPt is the most thermodynamically stable binary phase among the characterised Dy–Pt intermetallics [1]. This makes it the preferred composition for high-temperature structural or functional components where decomposition into neighbouring phases (e.g., DyPt₂ or Dy₅Pt₃) would degrade mechanical or catalytic performance.

Crystallographic and Magnetic Reference Standard

The well-defined FeB-type orthorhombic structure (space group Pnma, Pearson symbol oP8) [4] and the experimentally validated density of 13.72 g cm⁻³ make DyPt an excellent crystallographic reference for X-ray diffraction calibration and first-principles benchmarking. The absence of a net magnetic moment in the DFT ground state (non-magnetic ordering predicted) [5] provides a clean paramagnetic baseline for studies of magnetocaloric effects in ternary Dy–Pt–X systems.

Systematic Rare-Earth Electrocatalyst Comparison

The direct HER activity comparison between DyPt and HoPt reported by Macciò et al. [3] establishes DyPt as the higher-performing equiatomic RPt electrode in alkaline media. Researchers seeking to isolate the influence of the 4f-electron count on electrocatalytic hydrogen evolution can use DyPt as the benchmark dysprosium end-member in a systematic series spanning GdPt → DyPt → HoPt → ErPt.

Application
Selection Property
Validation Focus
Phase-pure HER cathode research
Congruent melting behavior
Phase purity and electrode reproducibility
High-temperature structural component research
Formation enthalpy
Thermal stability and phase decomposition control
Crystallographic reference standard
Crystallographic density and orthorhombic structure
XRD calibration and phase identification
Rare-earth electrocatalyst comparison research
HER activity ranking among RPt phases
Comparative electrochemical overpotential analysis
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